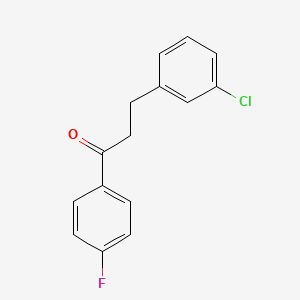

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

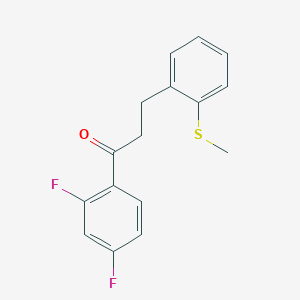

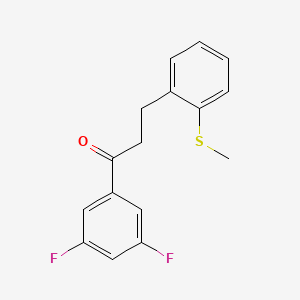

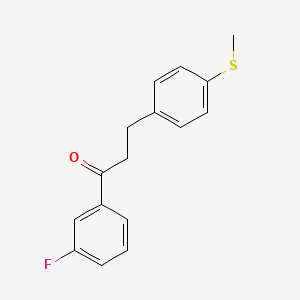

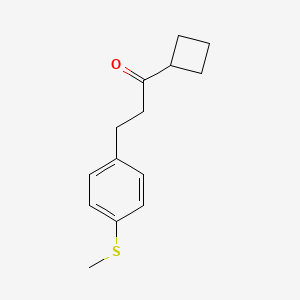

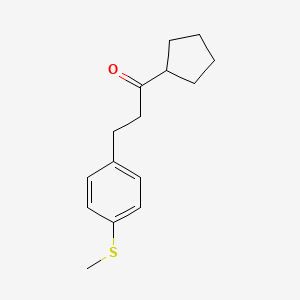

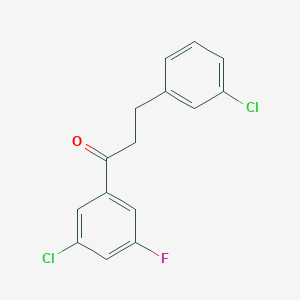

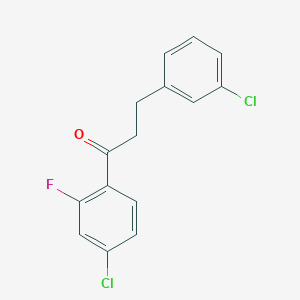

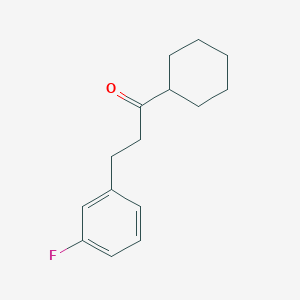

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone is a compound that can be inferred to have a cyclohexane ring with a 2-(3-fluorophenyl)ethyl ketone substituent. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the chemistry of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone.

Synthesis Analysis

The synthesis of related cyclohexane derivatives is well-documented. For instance, the synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a flavor component of coffee aroma, is achieved through selenium dioxide oxidation and subsequent hydrolysis and decarboxylation steps . Similarly, the synthesis of 2,4,6-cycloheptatrienyl ketones is reported using "umpolung" reagents and tropylium tetrafluoroborate, or by treatment of acid chloride with organomanganese iodides . These methods could potentially be adapted for the synthesis of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . This suggests that Cyclohexyl 2-(3-fluorophenyl)ethyl ketone could also exhibit specific crystallographic features and intramolecular interactions that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives in various chemical reactions is highlighted in the literature. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols . Additionally, the [3 + 2] cycloaddition reaction of carbonyl ylides with ketones to yield spirocyclic dioxolane indolinones is described . These reactions demonstrate the potential reactivity of the ketone functional group in Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, which could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups and molecular structure. The synthesis of trifluoromethyl cyclohexyl compounds involves the formation of stable ketol intermediates and demonstrates the influence of fluorine substituents on the stability and reactivity of the compounds . The properties of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, such as boiling point, melting point, solubility, and reactivity, can be inferred to be affected by the presence of the fluorophenyl group and the ketone functionality.

科学的研究の応用

1. Synthesis and Chemical Reactions

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone and related compounds have been extensively studied for their role in various synthesis processes and chemical reactions. A study by Uchiyama et al. (1998) explored the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols through the cyclization of related ketone oximes (Uchiyama, Ono, Hayashi, & Narasaka, 1998). Lanners et al. (2007) investigated the solvent- and structure-dependent regioselectivity in the boron-mediated aldol reaction of 2-(1,3-dioxolan-2-yl)ethyl ethyl ketones (Lanners, Norouzi‐Arasi, Khiri, & Hanquet, 2007).

2. Pharmaceutical Applications

In the pharmaceutical domain, Moghimi et al. (2014) synthesized 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a ketamine derivative, showcasing the potential of these compounds in developing new pharmaceuticals (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

3. Material Science and Catalysis

In material science, Cox, Müller, and Swager (2011) detailed their work on the selective detection of cyclic ketones like cyclohexanone, a component of plasticized explosives, using thin films comprised of a conjugated polymer (Cox, Müller, & Swager, 2011). Saha and Streat (1998) explored the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone, demonstrating the potential use of cyclohexyl ketones in catalysis (Saha & Streat, 1998).

4. Environmental and Analytical Chemistry

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone derivatives also find applications in environmental and analytical chemistry. For instance, Wang et al. (2002) conducted a study on the selectivity of organic reactions on semiconductor surfaces, using multifunctional unsaturated ketones (Wang, Mui, Musgrave, & Bent, 2002).

特性

IUPAC Name |

1-cyclohexyl-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYOOYDSHFMRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644560 |

Source

|

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone | |

CAS RN |

898767-83-4 |

Source

|

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。